3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxybenzylidene group, and an imidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core and the subsequent introduction of the fluorophenoxy and methoxybenzylidene groups. Common reagents used in these reactions include various organoboron reagents, which are known for their stability and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-BUTYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE include other imidazolidinone derivatives and compounds with similar functional groups, such as fluorophenoxy and methoxybenzylidene groups .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
(5E)-3-butyl-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-4-11-25-21(26)19(24-22(25)29)13-15-5-10-20(27-2)16(12-15)14-28-18-8-6-17(23)7-9-18/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,29)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGDMGDHMNOHS-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)/NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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